7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde
Description
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a nitro- and thioxo-substituted benzodioxole derivative. Its structure features a carbaldehyde group at position 5, a nitro group at position 7, and a thioxo (S=O) group replacing the oxygen at position 2 of the dioxole ring. This compound is of interest in medicinal chemistry, particularly as a precursor for thiosemicarbazone derivatives, which exhibit biological activities such as anticancer and antimicrobial properties .
Properties
Molecular Formula |
C8H3NO5S |
|---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
7-nitro-2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3NO5S/c10-3-4-1-5(9(11)12)7-6(2-4)13-8(15)14-7/h1-3H |
InChI Key |
PIVWNWRSPLQTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])OC(=S)O2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Nitro-2-thioxobenzo[d]dioxole-5-carbaldehyde typically involves:
- Construction of the benzodioxole ring system.
- Introduction of the nitro group at the 7-position.
- Installation of the formyl group at the 5-position.
- Conversion of the carbonyl oxygen to a thioxo (C=S) group at the 2-position.
This sequence demands careful control of reaction conditions due to the sensitivity of thiocarbonyl compounds and the reactivity of nitro groups.
Preparation of the Benzodioxole Core and Substituents
The benzodioxole scaffold is commonly synthesized from catechol derivatives by methylenation, followed by selective nitration and formylation:
- Methylenation : Catechol is treated with formaldehyde or equivalents under acidic conditions to form the 1,3-benzodioxole ring.
- Nitration : Electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid nitrates the ring preferentially at the 7-position due to directing effects.
- Formylation : The formyl group at the 5-position is introduced via formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation, which are well-established for aromatic aldehyde synthesis.
Thionation to Introduce the 2-Thioxo Group
The critical step is the conversion of the 2-oxo group (carbonyl) to the 2-thioxo group (thiocarbonyl). This is generally achieved by thionation reagents:
- Lawesson's Reagent (LR) : A commonly used thionating agent that selectively converts carbonyl groups to thiocarbonyls under mild conditions. It is effective for aldehydes and ketones but requires optimization to avoid side reactions.
- Phosphorus Pentasulfide (P4S10) : Another classical thionating reagent, often used in refluxing solvents. It can be harsher and less selective than Lawesson's reagent.
- Other thionating agents : Hexamethyldisilathiane (TMS-S-TMS) and related reagents have been reported for selective thionation, though less commonly for this compound.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Methylenation of catechol | Formaldehyde, acid catalyst | Forms 1,3-benzodioxole core |
| 2 | Nitration | HNO3 / H2SO4 (mixed acid) | Selective nitration at 7-position |
| 3 | Formylation | Vilsmeier-Haack reagent (POCl3/DMF) | Introduces aldehyde at 5-position |
| 4 | Thionation | Lawesson's Reagent, reflux in toluene | Converts 2-oxo to 2-thioxo group |
This sequence is supported by standard synthetic organic chemistry protocols for benzodioxole derivatives and thiocarbonyl compounds.
Challenges and Considerations
- Thiocarbonyl Stability : Thiocarbonyl groups such as in 2-thioxo derivatives are prone to instability, including polymerization and oxidation to the corresponding carbonyl compounds. This necessitates careful handling under inert atmospheres and exclusion of oxygen.
- Selective Functionalization : The presence of multiple reactive sites requires controlled conditions to avoid over-nitration or formylation at undesired positions.
- Purification : Due to the sensitivity of thiocarbonyl compounds, purification often involves low-temperature chromatography or recrystallization under inert conditions.
Analytical and Characterization Data
Though detailed characterization data specific to 7-Nitro-2-thioxobenzo[d]dioxole-5-carbaldehyde is scarce in open literature, analogous compounds are typically characterized by:
- Nuclear Magnetic Resonance Spectroscopy (NMR) : ^1H and ^13C NMR to confirm aromatic substitution pattern and aldehyde proton.
- Infrared Spectroscopy (IR) : Characteristic C=S stretching vibration around 1200-1400 cm^-1, distinct from C=O.
- Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight.
- Elemental Analysis : To confirm composition, especially sulfur and nitrogen content.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Methylenation + Nitration + Vilsmeier-Haack + Lawesson's Reagent | Formaldehyde, HNO3/H2SO4, POCl3/DMF, Lawesson's Reagent | Sequential reactions, reflux for thionation | Well-established, selective | Multiple steps, sensitive intermediates |
| Alternative Thionation | P4S10 | Reflux in organic solvent | Effective thionation | Harsher conditions, less selective |
| Use of Hexamethyldisilathiane | TMS-S-TMS | Mild conditions | Mild, selective | Less common, reagent availability |
Chemical Reactions Analysis
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the thioxo and dioxole groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions, making the compound valuable for research into its effects on different biological systems .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 7-nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde with related derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, which contrasts with electron-donating methoxy (-OCH₃) groups in analogs like 7-methoxy and 4,7-dimethoxy derivatives . This difference significantly impacts reactivity, such as electrophilic substitution rates and resonance stabilization.
- Thioxo Group : The thioxo substitution at position 2 introduces sulfur, which may enhance metal-binding capacity (e.g., in thiosemicarbazones) compared to oxygen-containing analogs .
Key Observations :
- The parent aldehyde (benzo[d][1,3]dioxole-5-carbaldehyde) can be synthesized with exceptional efficiency (>99%) using advanced catalytic methods, highlighting its utility as a precursor .
- Introduction of substituents like methoxy or nitro typically involves multi-step processes, which may reduce overall yields (e.g., 87% for 7-methoxy derivative) .
- Halogenation (e.g., bromo, iodo) and amination steps exhibit high yields (88–95%), suggesting robust methodologies for functionalizing the benzodioxole core .
Physicochemical Properties
Comparative physical data for selected derivatives:
Key Observations :
- Boiling Points : Halogenated derivatives (e.g., 7-bromo) exhibit higher boiling points compared to the parent aldehyde due to increased molecular weight and polarity . The nitro-thioxo analog likely follows this trend.
- Density : Bromo and nitro groups increase density (e.g., 1.782 g/cm³ for 7-bromo vs. 1.3 g/cm³ for parent aldehyde) .
Biological Activity
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde has the following chemical structure:
- Molecular Formula : C₈H₄O₃S
- Molecular Weight : 180.18 g/mol
The synthesis of this compound typically involves multi-step reactions that incorporate nitro and thioxo functionalities into a benzo[d][1,3]dioxole framework. The specific synthetic routes can vary, but they often include reactions such as nitration, oxidation, and condensation.
Research indicates that 7-nitro derivatives exhibit significant biological activity, particularly as inhibitors of glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying harmful compounds and are implicated in drug resistance in cancer cells. The interaction of 7-nitro compounds with GSTs can lead to apoptosis in tumor cells by disrupting critical protein complexes.
- Apoptosis Induction : Studies have shown that submicromolar concentrations of related nitro compounds can trigger apoptosis in various human tumor cell lines by dissociating the JNK.GSTP1-1 complex .
- Inhibition of Tumor Growth : The compound has been explored for its potential as an anticancer agent due to its ability to inhibit key enzymatic pathways involved in tumor progression.
Case Studies and Research Findings
Several studies have documented the biological effects of 7-nitro derivatives:
- A study demonstrated that a closely related compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), acts as a suicide inhibitor for GSTs, leading to significant apoptosis in cancer cells .
- Another investigation highlighted the role of lysine acetyltransferases (KATs) in cancer biology and suggested that similar compounds could modulate KAT activity, impacting tumor growth and response to therapy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde, and how are intermediates characterized?
- Methodology : Synthesis typically involves sequential functionalization of a benzodioxole scaffold. For example:
Aldehyde introduction : Vilsmeier-Haack formylation of a substituted benzodioxole derivative under controlled temperatures (0–5°C) .
Nitration : Use of mixed acid (HNO₃/H₂SO₄) at low temperatures to introduce the nitro group while avoiding over-oxidation .
Thiolation : Thiol group incorporation via nucleophilic substitution with thiourea or Lawesson’s reagent, monitored by TLC for reaction completion .
- Characterization : Intermediates are validated using -/-NMR (aldehyde proton at δ ~10 ppm, nitro group deshielding effects), IR (C=O stretch ~1700 cm⁻¹), and HRMS .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR : -NMR identifies aldehyde (δ 9.8–10.2 ppm) and aromatic protons (split patterns due to nitro/thio substituents). -NMR confirms carbonyl (δ ~190 ppm) and nitro group electron-withdrawing effects .
- IR : Distinct peaks for C=O (1680–1720 cm⁻¹), NO₂ (1520–1370 cm⁻¹), and C-S (650–750 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of nitro and thioxo groups .
Q. How can researchers optimize solvent and temperature conditions for its synthesis?
- Approach :
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates; ethanol/water mixtures improve nitro group stability .
- Temperature control : Low temperatures (-10°C to 0°C) during nitration prevent byproduct formation. Thiolation proceeds optimally at 60–80°C .
- Reaction monitoring : Use HPLC or GC-MS to track intermediate conversions .
Advanced Research Questions
Q. What mechanistic insights explain unexpected side reactions during nitration or thiolation?
- Analysis :
- Nitration regioselectivity : Electron-withdrawing aldehyde groups direct nitration to the para position, but steric hindrance from the benzodioxole ring may lead to meta byproducts. Computational DFT studies (e.g., Gaussian 09) model charge distribution to predict sites .
- Thiolation challenges : Competing oxidation of thiol to disulfide can occur; additives like DTT or anaerobic conditions mitigate this .
Q. How can photoredox catalysis or hypervalent iodine reagents improve synthetic efficiency?
- Advanced Strategies :
- Photoredox catalysis : Visible-light-driven reactions (e.g., Ru(bpy)₃²⁺ as catalyst) enable mild nitration or thiolation, reducing thermal degradation risks .
- Hypervalent iodine reagents : Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) facilitate selective C–H functionalization, bypassing multi-step protection/deprotection .
Q. What computational tools predict the compound’s reactivity in biological or catalytic systems?
- Methodology :
- Molecular docking : AutoDock Vina screens interactions with enzyme targets (e.g., nitroreductases) using the compound’s 3D structure .
- DFT calculations : B3LYP/6-31G* models predict electrophilic/nucleophilic sites for functionalization or degradation pathways .
Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?
- Experimental Design :
- pH-dependent stability assays : Monitor degradation via UV-Vis (λmax shifts) in buffers (pH 1–13). Nitro and thio groups increase susceptibility to hydrolysis at alkaline pH .
- Accelerated stability studies : Use LC-MS to identify degradation products (e.g., nitro-to-amine reduction) under stress conditions (40°C, 75% RH) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to resolve them?
- Troubleshooting :
- Purity verification : Recrystallize from ethanol/water and compare melting points with literature. Contaminants (e.g., residual DMF) lower observed mp .
- Spectral cross-validation : Compare NMR/IR data with analogs (e.g., 5-Chloro-2-nitrobenzaldehyde derivatives) to identify systematic errors .
Q. Conflicting biological activity reports: What experimental controls ensure reliability?
- Best Practices :
- Positive/Negative controls : Include known antimicrobials (e.g., ampicillin) in assays to validate methodology .
- Dose-response curves : EC₅₀ values should be replicated across ≥3 independent experiments to confirm potency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
